molecular formula C22H24FN3O3S B2917363 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole CAS No. 1172029-43-4

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole

Cat. No.: B2917363
CAS No.: 1172029-43-4
M. Wt: 429.51
InChI Key: HCIOBQZQFHDJPC-UHFFFAOYSA-N
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Description

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine intermediate in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Attachment of the Fluorobenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl groups on the phenyl ring.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-methylbenzyl)-1,3,4-oxadiazole: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The presence of the fluorobenzyl group in 2-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-15-5-10-20(12-16(15)2)30(27,28)26-11-3-4-18(14-26)22-25-24-21(29-22)13-17-6-8-19(23)9-7-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIOBQZQFHDJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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